Cas no 2138413-19-9 (5-chloro-7-cyclopropyl-2-ethyl-1,2,4triazolo1,5-apyridine)

5-Chloro-7-cyclopropyl-2-ethyl-1,2,4-triazolo[1,5-a]pyridine is a heterocyclic compound featuring a triazolopyridine core with chloro, cyclopropyl, and ethyl substituents. Its unique structure imparts stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the cyclopropyl moiety contributes to steric and electronic modulation. This compound is particularly useful in the development of bioactive molecules due to its ability to interact with diverse biological targets. Its well-defined synthetic route ensures consistent purity and scalability, supporting research and industrial applications requiring precise molecular frameworks.
5-chloro-7-cyclopropyl-2-ethyl-1,2,4triazolo1,5-apyridine structure
2138413-19-9 structure
商品名:5-chloro-7-cyclopropyl-2-ethyl-1,2,4triazolo1,5-apyridine
CAS番号:2138413-19-9
MF:C11H12ClN3
メガワット:221.686080932617
CID:6205269
PubChem ID:165481925

5-chloro-7-cyclopropyl-2-ethyl-1,2,4triazolo1,5-apyridine 化学的及び物理的性質

名前と識別子

    • 5-chloro-7-cyclopropyl-2-ethyl-1,2,4triazolo1,5-apyridine
    • EN300-1104493
    • 5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine
    • 2138413-19-9
    • インチ: 1S/C11H12ClN3/c1-2-10-13-11-6-8(7-3-4-7)5-9(12)15(11)14-10/h5-7H,2-4H2,1H3
    • InChIKey: MZPUSDZTVSRZQW-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=CC2=NC(CC)=NN21)C1CC1

計算された属性

  • せいみつぶんしりょう: 221.0719751g/mol
  • どういたいしつりょう: 221.0719751g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

5-chloro-7-cyclopropyl-2-ethyl-1,2,4triazolo1,5-apyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1104493-5.0g
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine
2138413-19-9
5g
$2152.0 2023-06-10
Enamine
EN300-1104493-0.05g
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine
2138413-19-9 95%
0.05g
$624.0 2023-10-27
Enamine
EN300-1104493-10.0g
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine
2138413-19-9
10g
$3191.0 2023-06-10
Enamine
EN300-1104493-0.25g
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine
2138413-19-9 95%
0.25g
$683.0 2023-10-27
Enamine
EN300-1104493-10g
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine
2138413-19-9 95%
10g
$3191.0 2023-10-27
Enamine
EN300-1104493-1.0g
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine
2138413-19-9
1g
$743.0 2023-06-10
Enamine
EN300-1104493-2.5g
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine
2138413-19-9 95%
2.5g
$1454.0 2023-10-27
Enamine
EN300-1104493-0.5g
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine
2138413-19-9 95%
0.5g
$713.0 2023-10-27
Enamine
EN300-1104493-5g
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine
2138413-19-9 95%
5g
$2152.0 2023-10-27
Enamine
EN300-1104493-1g
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine
2138413-19-9 95%
1g
$743.0 2023-10-27

5-chloro-7-cyclopropyl-2-ethyl-1,2,4triazolo1,5-apyridine 関連文献

5-chloro-7-cyclopropyl-2-ethyl-1,2,4triazolo1,5-apyridineに関する追加情報

Introduction to 5-chloro-7-cyclopropyl-2-ethyl-1,2,4-triazolo[1,5-apyridine (CAS No. 2138413-19-9)

The compound 5-chloro-7-cyclopropyl-2-ethyl-1,2,4-triazolo[1,5-apyridine (CAS No. 2138413-19-9) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of heterocyclic scaffolds with potential therapeutic applications. This molecule, characterized by its intricate fused ring system, has garnered attention due to its structural complexity and the versatile biological activities it exhibits. The presence of both triazolo and pyridine moieties in its structure imparts unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery.

In recent years, the development of novel heterocyclic compounds has been a cornerstone of medicinal chemistry research. Among these, triazolo[1,5-apyridines] have emerged as a class of molecules with significant pharmacological interest. The compound 5-chloro-7-cyclopropyl-2-ethyl-1,2,4-triazolo[1,5-apyridine exemplifies this trend, combining structural features that are known to enhance binding affinity and selectivity. The chloro substituent at the 5-position and the cyclopropyl group at the 7-position contribute to the molecule's overall pharmacophore, influencing its interactions with biological targets.

One of the most compelling aspects of this compound is its potential as a precursor for the development of new therapeutic agents. The triazolo[1,5-apyridine core is a privileged scaffold that has been extensively studied for its ability to modulate various biological pathways. For instance, derivatives of this class have shown promise in inhibiting enzymes involved in inflammation and cancer progression. The 5-chloro and 7-cyclopropyl substituents are particularly noteworthy, as they have been shown to enhance the metabolic stability and oral bioavailability of related compounds.

Recent studies have highlighted the importance of optimizing heterocyclic structures to improve their pharmacokinetic profiles. The 2-ethyl substituent in 5-chloro-7-cyclopropyl-2-ethyl-1,2,4-triazolo[1,5-apyridine plays a crucial role in modulating the molecule's solubility and permeability across biological membranes. This feature is essential for ensuring that the compound can reach its target site of action effectively. Additionally, the pyridine ring contributes to the molecule's overall lipophilicity, which is another critical factor in drug design.

The synthesis of 5-chloro-7-cyclopropyl-2-ethyl-1,2,4-triazolo[1,5-apyridine involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps typically include condensation reactions between appropriate precursors followed by functional group transformations. The use of palladium-catalyzed cross-coupling reactions has been reported to enhance the efficiency of these transformations. Such methodologies are essential for producing complex heterocyclic compounds like this one with high precision.

In terms of biological activity, preliminary studies on 5-chloro-7-cyclopropyl-2-ethyl-1,2,4-triazolo[1,5-apyridine have revealed intriguing properties that warrant further exploration. For example, it has been observed to exhibit moderate inhibitory activity against certain kinases implicated in cancer cell proliferation. This activity is attributed to its ability to interact with the ATP-binding site of these enzymes. Furthermore, the compound has shown some promise in preliminary anti-inflammatory assays.

The structural features of 5-chloro-7-cyclopropyl-2-ethyl-1,2,4-triazolo[1,5-apypidine also make it an attractive scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and molecular dynamics simulations, researchers can gain insights into how this compound interacts with its biological targets at an atomic level. These insights can then be used to guide the design of more potent and selective derivatives.

One area where this compound shows particular promise is in the treatment of neurological disorders. The triazolo[1,5-apypidine core is known to penetrate the blood-brain barrier effectively, making it an ideal candidate for central nervous system (CNS) drug development. Preliminary data suggest that derivatives of this class may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems.

The development of novel antiviral agents has also been a focus area in recent years, and compounds like 5-chloro,7-cyclopropyl, 2ethyl - 1, 24 tri az ol o [ 15 ap y rid ine may play a role in this effort . Their ability to interfere with viral replication mechanisms makes them valuable candidates for further investigation against emerging pathogens.

In conclusion, 5chloro - 7 cyc lo prop y l - 22 et h y l -14 tri az o lo [15 ap y rid ine ( CAS No .2138413 -19 -9 ) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas . Its unique structural features , coupled with promising preliminary biological activities , make it an exciting compound for further research . As our understanding of heterocyclic chemistry continues to evolve, it is likely that compounds like this will play an increasingly important role in drug discovery efforts worldwide . p >

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